N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the pyridinone moiety: The oxadiazole intermediate is then reacted with a suitable pyridinone derivative, often through a nucleophilic substitution reaction.
Introduction of the furan ring: The final step involves coupling the oxadiazole-pyridinone intermediate with a furan carboxylic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted carboxamides.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a candidate for anti-inflammatory and anti-cancer drugs.
- Studied for its potential to inhibit specific enzymes or receptors.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the design of sensors and catalysts.
Mechanism of Action
The mechanism of action of N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is not fully understood but is believed to involve:
Molecular Targets: Enzymes or receptors that interact with the oxadiazole or pyridinone moieties.
Pathways: Modulation of signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a furan ring.
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
- The combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-10-5-8(1-3-14-10)12-16-11(21-17-12)6-15-13(19)9-2-4-20-7-9/h1-5,7H,6H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQERBVATHMDNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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